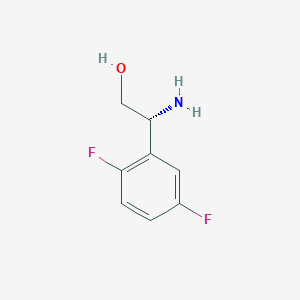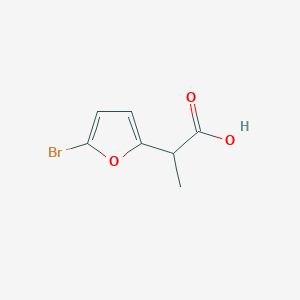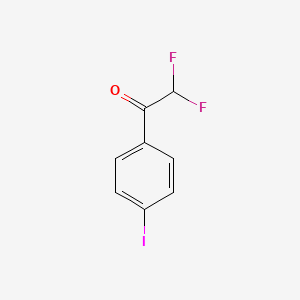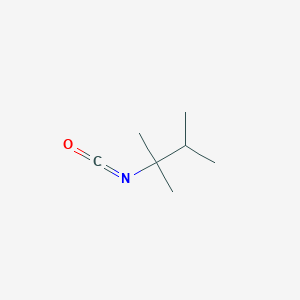![molecular formula C10H9BrN2 B13612178 1-[2-(bromomethyl)phenyl]-1H-pyrazole](/img/structure/B13612178.png)
1-[2-(bromomethyl)phenyl]-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[2-(Bromomethyl)phenyl]-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This specific compound features a bromomethyl group attached to the phenyl ring, which is further connected to the pyrazole ring. The presence of the bromomethyl group makes it a versatile intermediate in organic synthesis, particularly in the formation of various heterocyclic compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(bromomethyl)phenyl]-1H-pyrazole typically involves the bromination of a precursor compound. One common method is the bromination of 1-[2-methylphenyl]-1H-pyrazole using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride or dichloromethane at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the bromination process. Additionally, the purification of the product is achieved through crystallization or distillation techniques to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of new C-N, C-S, or C-O bonds.
Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid or an aldehyde.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Coupling Reactions: Palladium catalysts in the presence of bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) in solvents like toluene or ethanol.
Major Products:
Nucleophilic Substitution: Formation of substituted pyrazoles with various functional groups.
Oxidation: Formation of 1-[2-(carboxyphenyl)]-1H-pyrazole or 1-[2-(formylphenyl)]-1H-pyrazole.
Coupling Reactions: Formation of biaryl pyrazoles.
Aplicaciones Científicas De Investigación
1-[2-(Bromomethyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-[2-(bromomethyl)phenyl]-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromomethyl group can act as an electrophile, forming covalent bonds with nucleophilic sites in proteins or DNA, thereby modulating their function .
Comparación Con Compuestos Similares
1-[2-(Chloromethyl)phenyl]-1H-pyrazole: Similar structure but with a chloromethyl group instead of a bromomethyl group.
1-[2-(Methyl)phenyl]-1H-pyrazole: Lacks the halogen substituent, making it less reactive in certain chemical reactions.
1-[2-(Hydroxymethyl)phenyl]-1H-pyrazole: Contains a hydroxymethyl group, which can participate in different types of reactions compared to the bromomethyl group.
Uniqueness: 1-[2-(Bromomethyl)phenyl]-1H-pyrazole is unique due to the presence of the bromomethyl group, which enhances its reactivity and versatility in organic synthesis. The bromine atom’s ability to participate in various substitution and coupling reactions makes this compound a valuable intermediate in the synthesis of more complex molecules.
Propiedades
Fórmula molecular |
C10H9BrN2 |
|---|---|
Peso molecular |
237.10 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)phenyl]pyrazole |
InChI |
InChI=1S/C10H9BrN2/c11-8-9-4-1-2-5-10(9)13-7-3-6-12-13/h1-7H,8H2 |
Clave InChI |
CSLFLTCCYCBXJS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CBr)N2C=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![3-Azabicyclo[3.2.1]octan-1-ylmethanol](/img/structure/B13612166.png)


